2,5-Anhydro-1-azido-1-deoxy-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Anhydro-1-azido-1-deoxy-D-glucitol is a chemical compound with the molecular formula C6H11N3O4 and a molecular weight of 189.17 g/mol . It is a derivative of D-glucitol, where the hydroxyl group at the first carbon is replaced by an azido group, and the compound is anhydrous at the second and fifth positions . This compound is primarily used in research and development, particularly in the biomedical sector .
Vorbereitungsmethoden
The synthesis of 2,5-Anhydro-1-azido-1-deoxy-D-glucitol involves several steps. One common synthetic route starts with D-glucitol, which undergoes selective protection and deprotection reactions to introduce the azido group at the first carbon position. The reaction conditions typically involve the use of azidating agents such as sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
the synthetic route described above can be scaled up for larger production if needed.
Analyse Chemischer Reaktionen
2,5-Anhydro-1-azido-1-deoxy-D-glucitol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields the corresponding amine, while oxidation can lead to various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Anhydro-1-azido-1-deoxy-D-glucitol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,5-Anhydro-1-azido-1-deoxy-D-glucitol involves its interaction with biological molecules. The azido group can undergo bioactivation, leading to the formation of reactive intermediates that can interact with viral proteins or enzymes . This interaction can inhibit the replication of viruses, making it a potential antiviral agent . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with viral replication processes .
Vergleich Mit ähnlichen Verbindungen
2,5-Anhydro-1-azido-1-deoxy-D-glucitol can be compared with other similar compounds such as:
Eigenschaften
Molekularformel |
C6H11N3O4 |
---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-2-(azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H11N3O4/c7-9-8-1-3-5(11)6(12)4(2-10)13-3/h3-6,10-12H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChI-Schlüssel |
SXQJFSPBUVMKMT-SLPGGIOYSA-N |
Isomerische SMILES |
C([C@H]1[C@H]([C@@H]([C@H](O1)CO)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C(C1C(C(C(O1)CO)O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.